molecular formula C9H8Cl2O4 B2938253 2,6-Dichloro-3,5-dimethoxybenzoic acid CAS No. 75177-59-2

2,6-Dichloro-3,5-dimethoxybenzoic acid

Cat. No.: B2938253
CAS No.: 75177-59-2
M. Wt: 251.06
InChI Key: SOTISHMVHPPTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H8Cl2O4. It is known for its unique structure, which includes two chlorine atoms and two methoxy groups attached to a benzoic acid core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3,5-dimethoxybenzoic acid typically involves the chlorination of 3,5-dimethoxybenzoic acid. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the 2 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative chlorinating agents such as sulfuryl chloride can be explored to optimize the process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The chlorine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,6-dimethoxybenzoic acid
  • 4-Chloro-2,5-dimethoxybenzoic acid
  • 6,6’-Methylenebis(3,4-dimethoxybenzoic acid)
  • 2-Chloro-3,4-dimethoxybenzoic acid
  • 3,5-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 2,3-Dimethoxybenzoic acid
  • 3,4-Diethoxybenzoic acid

Uniqueness

2,6-Dichloro-3,5-dimethoxybenzoic acid is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

2,6-dichloro-3,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4/c1-14-4-3-5(15-2)8(11)6(7(4)10)9(12)13/h3H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTISHMVHPPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)C(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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